molecular formula C12H11BrO4 B1438203 Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate CAS No. 65037-18-5

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Cat. No. B1438203
CAS RN: 65037-18-5
M. Wt: 299.12 g/mol
InChI Key: SCEZOPORRBNIEH-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a dioxobutanoate group, which is a four-carbon chain with two carbonyl (C=O) groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the bromophenyl and dioxobutanoate groups. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its size and electron density .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific arrangement of atoms in the compound. Brominated compounds tend to have higher boiling points and be less soluble in water compared to their non-brominated counterparts .

Scientific Research Applications

Stereoselective Synthesis

Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate, are utilized in stereoselective synthesis. They undergo intramolecular Wittig reactions yielding cyclobutene derivatives. These derivatives can produce highly electron-deficient 1,3-dienes upon ring-opening reactions (Yavari & Samzadeh‐Kermani, 1998).

Synthesis of Nitrogen-Containing Bromophenols

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate is involved in the synthesis of nitrogen-containing bromophenols. These compounds, derived from marine algae, have potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Formation of Dicyanopyrazine and Biphenyl Derivatives

Reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile lead to the formation of 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives (Moloudi et al., 2018).

Glycolic Acid Oxidase Inhibition

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate derivatives have been synthesized as potent inhibitors of porcine liver glycolic acid oxidase. This highlights their potential in biochemical applications (Williams et al., 1983).

Synthesis of Heterocycles

These compounds are used in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles. The process involves intramolecular homolytic aromatic substitution (Allin et al., 2005).

Synthesis of Pyrazoles

Ethyl 2,3-dioxobutanoate-2-arylhydrazones are treated to produce cyclized ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates, demonstrating its role in the synthesis of pyrazoles (Patel et al., 1991).

Isoxazole Synthesis

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate reacts with hydroxylamine to produce isoxazol derivatives, showcasing its versatility in organic synthesis (Obydennov et al., 2017).

Synthesis of Antimicrobial Compounds

It serves as a precursor for the synthesis of new compounds with antimicrobial activity, indicating its potential in developing new pharmaceuticals (Abdel-Wahab et al., 2008).

Synthesis of Triazole Derivatives

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate is also used in the synthesis of triazole derivatives, which have various applications in medicinal chemistry (Pokhodylo & Obushak, 2019).

Synthesis of Cyclobutene Derivatives

A reaction with trimethyl phosphite and dimethyl acetylenedicarboxylate leads to the stereoselective synthesis of cyclobutene derivatives, demonstrating its role in complex organic synthesis (Aboee-Mehrizi et al., 2011).

properties

IUPAC Name

ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZOPORRBNIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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